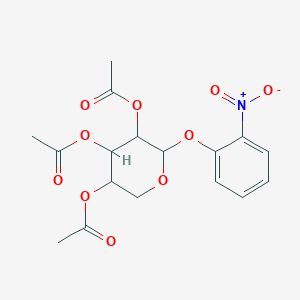
Xylose, 1-O-(2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xylose, 1-O-(2-nitrophenyl)-: is a derivative of xylose, a five-carbon sugar that is a major component of hemicellulose in plant cell walls This compound is characterized by the substitution of a nitrophenyl group at the first carbon position of the xylose molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xylose, 1-O-(2-nitrophenyl)- typically involves the reaction of xylose with 2-nitrophenyl derivatives under specific conditions. One common method is the esterification of xylose with 2-nitrophenyl chloroformate in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored using chromatographic techniques to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of Xylose, 1-O-(2-nitrophenyl)- may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Xylose, 1-O-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroxylose derivatives.
Reduction: Reduction of the nitrophenyl group can yield aminoxylose derivatives.
Substitution: The nitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of xylose with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, Xylose, 1-O-(2-nitrophenyl)- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used as a substrate for studying enzyme activities, particularly those involved in carbohydrate metabolism. It serves as a model compound for understanding the mechanisms of enzyme-catalyzed reactions involving xylose derivatives.
Medicine: In medicine, Xylose, 1-O-(2-nitrophenyl)- is explored for its potential as a diagnostic tool. Its derivatives can be used in assays to detect specific enzymes or metabolic pathways associated with certain diseases.
Industry: Industrially, this compound is utilized in the production of biofuels and biochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of value-added products from biomass.
Mechanism of Action
The mechanism of action of Xylose, 1-O-(2-nitrophenyl)- involves its interaction with specific enzymes and molecular targets. The nitrophenyl group can act as a leaving group in enzymatic reactions, facilitating the formation of intermediate compounds. These intermediates can then participate in further biochemical pathways, leading to the production of desired products.
Comparison with Similar Compounds
Xylitol: A sugar alcohol derived from xylose, commonly used as a sweetener.
Xylose, 1-O-(4-nitrophenyl)-: A similar compound with the nitrophenyl group at the fourth carbon position.
Xylose, 1-O-(2,4-dinitrophenyl)-: A derivative with two nitrophenyl groups, offering different chemical properties.
Uniqueness: Xylose, 1-O-(2-nitrophenyl)- is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and potential applications. Compared to other derivatives, it offers distinct advantages in terms of its chemical versatility and suitability for various research and industrial applications.
Properties
Molecular Formula |
C17H19NO10 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
[4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl] acetate |
InChI |
InChI=1S/C17H19NO10/c1-9(19)25-14-8-24-17(16(27-11(3)21)15(14)26-10(2)20)28-13-7-5-4-6-12(13)18(22)23/h4-7,14-17H,8H2,1-3H3 |
InChI Key |
RSBQRDKQQIICFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


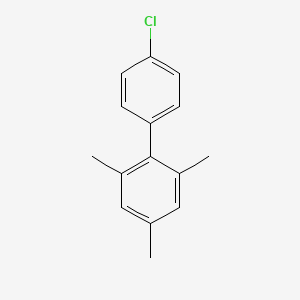
![sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384437.png)
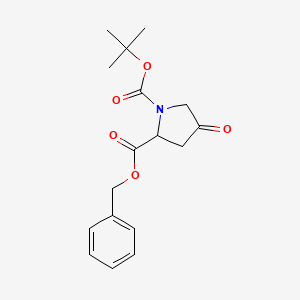
![N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(3-propan-2-ylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13384443.png)
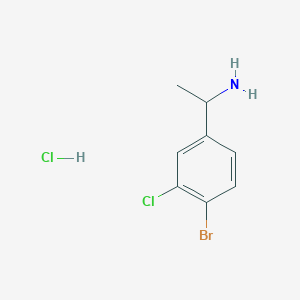
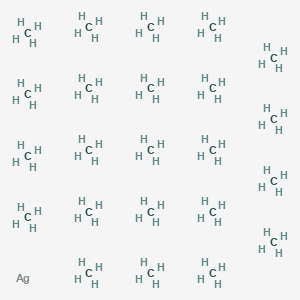

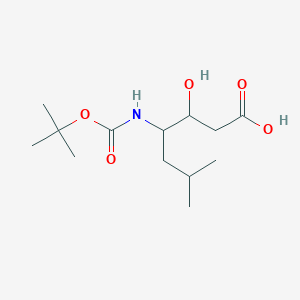
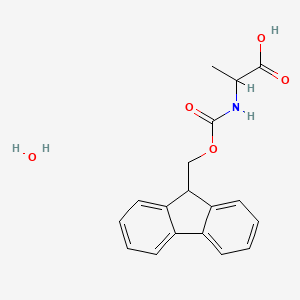

![N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B13384494.png)

![1-[2-[[[2,7-Bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[4-[4-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-2-ol;1-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[[5-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]propan-2-ol;1-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-3-[4-[2-[4-[3-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propan-2-ol;methane](/img/structure/B13384512.png)
![6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B13384514.png)
